2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
CAS No.: 1331214-39-1
Cat. No.: VC5512143
Molecular Formula: C20H25FN4O3
Molecular Weight: 388.443
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1331214-39-1 |
---|---|
Molecular Formula | C20H25FN4O3 |
Molecular Weight | 388.443 |
IUPAC Name | 2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C20H25FN4O3/c21-16-5-3-14(4-6-16)19-23-24-20(28-19)15-7-9-25(10-8-15)13-18(26)22-12-17-2-1-11-27-17/h3-6,15,17H,1-2,7-13H2,(H,22,26) |
Standard InChI Key | QAWWUWJAHUQSRZ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The molecule comprises three distinct domains:
-
A piperidine ring substituted at the 4-position with a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl group.
-
An acetamide bridge connecting the piperidine nitrogen to a tetrahydrofuran-2-ylmethyl moiety.
-
Fluorine substitution at the para position of the phenyl ring, enhancing electronic and steric properties .
The presence of the 1,3,4-oxadiazole ring introduces rigidity and hydrogen-bonding capacity, while the tetrahydrofuran component contributes to solubility and membrane permeability .
Physicochemical Properties
Key parameters derived from computational models and experimental data include:
The balanced lipophilicity (LogP ~2.65) suggests favorable blood-brain barrier permeability, corroborated by predictive models indicating BBB permeant classification .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
-
4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine
-
2-Chloro-N-((tetrahydrofuran-2-yl)methyl)acetamide
-
Prepared by acylating tetrahydrofuran-2-ylmethylamine with chloroacetyl chloride.
-
-
Coupling Reaction
Pharmacological Profile
Antimicrobial Activity
Comparative studies of analogous 1,3,4-oxadiazoles demonstrate that fluorine substitution enhances antimicrobial potency. For example:
Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
---|---|---|
Non-fluorinated analog | 32 | 64 |
4-Fluorophenyl derivative | 8 | 16 |
The 4-fluorophenyl group reduces electron density on the oxadiazole ring, improving membrane interaction and target binding .
Cytochrome P450 Interactions
Metabolic stability assessments indicate:
-
CYP2D6 inhibition (IC₅₀ = 4.7 μM), likely due to piperidine nitrogen coordination.
Structure-Activity Relationships (SAR)
Role of the Piperidine Moiety
Replacing piperidine with morpholine decreases BBB permeability (LogP reduction to 1.89) but increases aqueous solubility (1.02 mg/mL) .
Tetrahydrofuran Optimization
Shortening the tetrahydrofuran side chain to a cyclopropane analog reduces antifungal activity by 8-fold, emphasizing the importance of oxygen lone pairs in target recognition .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume